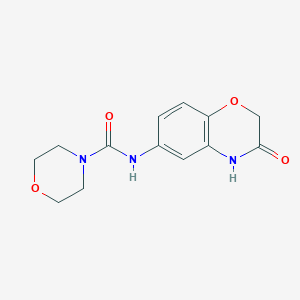

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Wirkmechanismus

Target of Action

The primary targets of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

This compound acts as an inhibitor of BETs . It interacts with the bromodomains of these proteins, which are deep hydrophobic pockets that recognize acetylated lysine residues . By inhibiting BETs, this compound can effectively block the expression of certain genes, such as c-Myc, which is implicated in multiple types of cancer .

Biochemical Pathways

The inhibition of BETs by this compound affects several biochemical pathways. For instance, it leads to a significant transcriptional downregulation of c-Myc . This downregulation can have downstream effects on various cellular processes, including cell proliferation and survival, particularly in cancer cells .

Pharmacokinetics

The compound’s potency and drug-like properties could be further optimized in the future .

Result of Action

The inhibition of BETs by this compound results in anti-proliferative activities against various hematologic malignancies cell lines at low-micromolar concentrations . This includes MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide typically involves the reaction of a benzoxazine derivative with morpholine-4-carboxamide under specific conditions. One common method involves the use of an amine to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine, which then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound shares a similar benzoxazine core but differs in its functional groups and biological activities.

3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: Another related compound with a benzoxazine structure, used in different applications.

Uniqueness

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other benzoxazine derivatives.

Biologische Aktivität

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide (CAS No. 866137-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 277.28 g/mol |

| CAS Number | 866137-50-0 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to induce apoptosis in cancer cells and have been shown to alter gene expression by increasing histone acetylation, leading to the reactivation of tumor suppressor genes and inhibition of oncogenes .

Biological Assays and Findings

-

Cytotoxicity Studies :

- In vitro studies on various cancer cell lines (SW620, PC-3, NCI-H23) demonstrated that the compound exhibited significant cytotoxic effects. The IC₅₀ values varied depending on the structural modifications within the compound class .

- Compounds with benzyl substituents showed superior potency compared to those with alkyl groups .

-

Cell Cycle and Apoptosis :

- Flow cytometry analyses indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, suggesting an interruption in cell cycle progression .

- Apoptotic assays revealed increased annexin V binding in treated cells, confirming the compound's ability to induce programmed cell death .

Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of benzoxazine-based compounds and evaluated their HDAC inhibitory activity. Among them, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine derivatives showed promising results with enhanced anticancer effects against prostate and lung cancer cell lines. The most active compounds were identified as having IC₅₀ values in the nanomolar range .

Study 2: Structural Activity Relationship (SAR)

Research focused on the SAR of benzoxazine derivatives indicated that specific substitutions at the morpholine ring significantly influenced biological activity. The presence of electron-withdrawing groups improved the potency against HDACs and subsequently enhanced anticancer activity .

Eigenschaften

IUPAC Name |

N-(3-oxo-4H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c17-12-8-20-11-2-1-9(7-10(11)15-12)14-13(18)16-3-5-19-6-4-16/h1-2,7H,3-6,8H2,(H,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGHJUJMWGDCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.